molecular formula C10H12O4 B8768131 4-(2,3-Dihydroxypropoxy)benzaldehyde

4-(2,3-Dihydroxypropoxy)benzaldehyde

Cat. No.: B8768131
M. Wt: 196.20 g/mol
InChI Key: QEZPUQMNWKYVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Dihydroxypropoxy)benzaldehyde is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

4-(2,3-dihydroxypropoxy)benzaldehyde

InChI

InChI=1S/C10H12O4/c11-5-8-1-3-10(4-2-8)14-7-9(13)6-12/h1-5,9,12-13H,6-7H2

InChI Key

QEZPUQMNWKYVDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OCC(CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-allyloxybenzaldehyde (1.0 g, 6.17 mmol) in acetone (40 mL) and water (5 mL) is added a 2.5% solution of OsO4 in tert. butanol (1.25 mL) followed by N-methyl morpholine-N-oxide (867 mg, 7.4 mmol). The pale yellow solution is stirred at rt for 6 h, diluted with EA (250 mL) and washed with 10% aq. citric acid solution (100 mL) and water (2×100 mL). The washings are extracted with EA (150 mL). The combined organic extracts are concentrated and purified by column chromatography on silica gel to give the title compound (731 mg) as a turbid oil. The title compound reversibly polymerizes upon standing. LC-MS: tR=0.58 min, [M+1+CH3CN]+=238.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
867 mg
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

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